Ethyl N-methoxy-N-methylcarbamate
Overview
Description
Ethyl N-methoxy-N-methylcarbamate is an organic compound with the molecular formula C5H11NO3. It is a colorless liquid with a sweet smell and is miscible with water and ethanol. This compound is widely used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl N-methoxy-N-methylcarbamate can be synthesized through the reaction of ethyl chloroformate with N-methoxy-N-methylamine under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the by-products and ensure a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions carried out in reactors with precise temperature and pressure control. The process may also include purification steps such as distillation to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-methoxy-N-methylcarbamate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or esters.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-methoxy-N-methylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its role as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve function.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of pesticides and other agrochemicals due to its ability to inhibit enzyme activity in pests.
Mechanism of Action
Ethyl N-methoxy-N-methylcarbamate is similar to other carbamate compounds such as mthis compound and ethyl N-methylcarbamate. its unique structure and properties make it distinct in terms of reactivity and application. Unlike typical N-methyl- and N,N-dimethylcarbamates, which are carbamylating agents, this compound acts as a reversible, competitive inhibitor of acetylcholinesterase.
Comparison with Similar Compounds
Methyl N-methoxy-N-methylcarbamate
Ethyl N-methylcarbamate
Ethiofencarb
Benfuracarb
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Properties
IUPAC Name |
ethyl N-methoxy-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4-9-5(7)6(2)8-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFTUDASIMWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336427 | |
Record name | Ethyl N-methoxy-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6919-62-6 | |
Record name | Carbamic acid, N-methoxy-N-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6919-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-methoxy-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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